
Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H29FN4O4S and its molecular weight is 512.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
These could include direct binding to receptors, inhibition or activation of enzymes, or modulation of cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The design and development of new drugs often involve the modification of existing drug molecules to improve their pharmacokinetic properties . Therefore, it is possible that this compound has been designed to have favorable ADME properties, enhancing its bioavailability and therapeutic potential.
Result of Action
Given the range of biological activities exhibited by similar compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Propriétés
Numéro CAS |
1114647-66-3 |
|---|---|
Formule moléculaire |
C26H29FN4O4S |
Poids moléculaire |
512.6 |
Nom IUPAC |
methyl 3-[3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29FN4O4S/c1-35-25(34)18-6-7-20-22(14-18)29-26(36)31(24(20)33)13-10-23(32)28-15-17-8-11-30(12-9-17)16-19-4-2-3-5-21(19)27/h2-7,14,17H,8-13,15-16H2,1H3,(H,28,32)(H,29,36) |
Clé InChI |
WWJCIXAMIYUKMX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)
![4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2489696.png)
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)
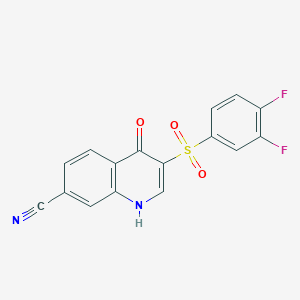
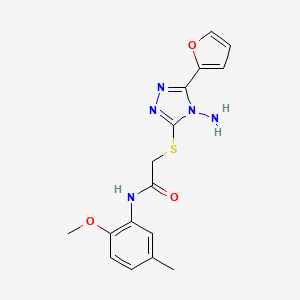
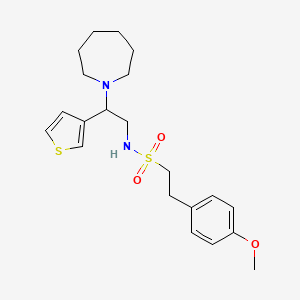
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2489704.png)
![N-(2,5-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2489705.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)
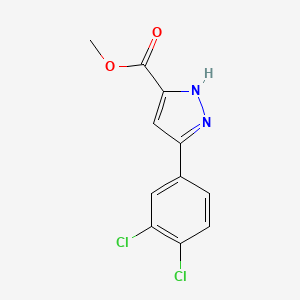
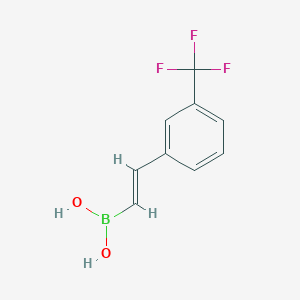
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2489714.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)
